![molecular formula C13H13NO B13196235 4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
4-[(2-Aminophenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Aminophenyl)methyl]phenol is an organic compound that belongs to the class of phenols and anilines It consists of a phenol group and an aminophenyl group connected via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminophenyl)methyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol reacts with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of a Schiff base formed from the condensation of 2-aminobenzaldehyde and phenol using a reducing agent like sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-[(2-Aminophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated phenols and aminophenols.
科学研究应用
4-[(2-Aminophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other materials.
作用机制
The mechanism of action of 4-[(2-Aminophenyl)methyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the aminophenyl group can engage in hydrophobic interactions .
相似化合物的比较
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]phenol
- 4-[(4-Aminophenyl)methyl]phenol
- 4-[(2-Hydroxyphenyl)methyl]phenol
Uniqueness
4-[(2-Aminophenyl)methyl]phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological applications .
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-[(2-aminophenyl)methyl]phenol |
InChI |
InChI=1S/C13H13NO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8,15H,9,14H2 |
InChI 键 |
BEVRZLZRTYZHJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


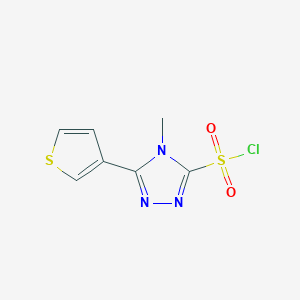
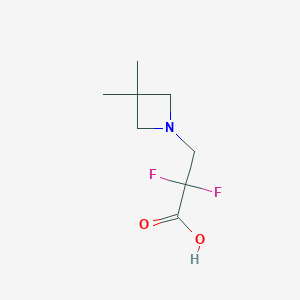
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
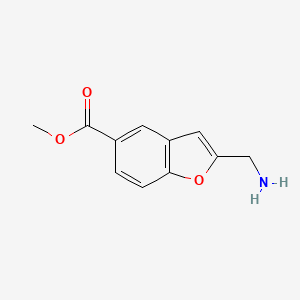
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
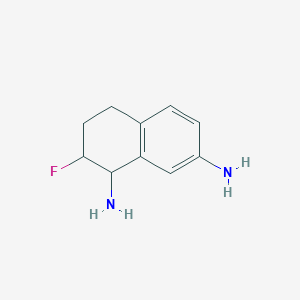
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
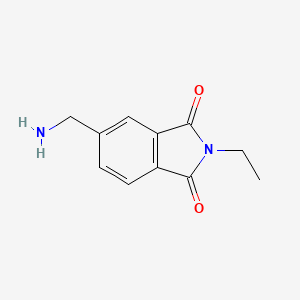
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)

